

# Cdk1-IN-3 experimental variability and reproducibility

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## Compound of Interest

Compound Name: Cdk1-IN-3

Cat. No.: B12406037

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## Technical Support Center: Cdk1-IN-3

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility issues encountered when working with Cdk1 inhibitors, with a specific focus on compounds identified as "**Cdk1-IN-3**".

## FAQs: Initial Troubleshooting and Compound Identification

Q1: I am seeing inconsistent results with **Cdk1-IN-3**. What is the first step in troubleshooting?

A1: The first and most critical step is to confirm the precise identity and source of your inhibitor. The name "**Cdk1-IN-3**" can be ambiguous, as different suppliers may offer distinct molecules under similar names. Please check the CAS number of your compound. This guide covers two possibilities:

- **Cdk1-IN-3** (CAS TBD, referred to by some vendors): A selective Cdk1 inhibitor with moderate potency and known off-targets.
- Cdk1/2 Inhibitor III (CAS 443798-55-8): A highly potent and selective dual inhibitor of Cdk1 and Cdk2.

The troubleshooting strategies will differ significantly depending on which compound you are using.

Q2: How do I know which Cdk1 inhibitor I have?

A2: Refer to the product datasheet from your supplier. The Chemical Abstracts Service (CAS) number is the most reliable identifier. The table below summarizes the key differences in reported activities, which can also help distinguish the compounds.

## Quantitative Data Summary

For ease of comparison, the reported inhibitory concentrations (IC<sub>50</sub>) for the two likely compounds are summarized below.

Table 1: **Cdk1-IN-3** Inhibitor Profile

Target	IC <sub>50</sub> (nM)	Notes
Cdk1	36.8	Primary Target
Cdk2	305.17	~8-fold less potent than Cdk1
Cdk5	369.37	~10-fold less potent than Cdk1
BRAF	2829	Potential off-target at higher concentrations
PTK2B	3632	Potential off-target at higher concentrations
FGFR	4626	Potential off-target at higher concentrations
JAK1	5265	Potential off-target at higher concentrations
IGF1R	5514	Potential off-target at higher concentrations
AXL	5655	Potential off-target at higher concentrations

Data sourced from MedchemExpress.[\[1\]](#)

Table 2: Cdk1/2 Inhibitor III Profile

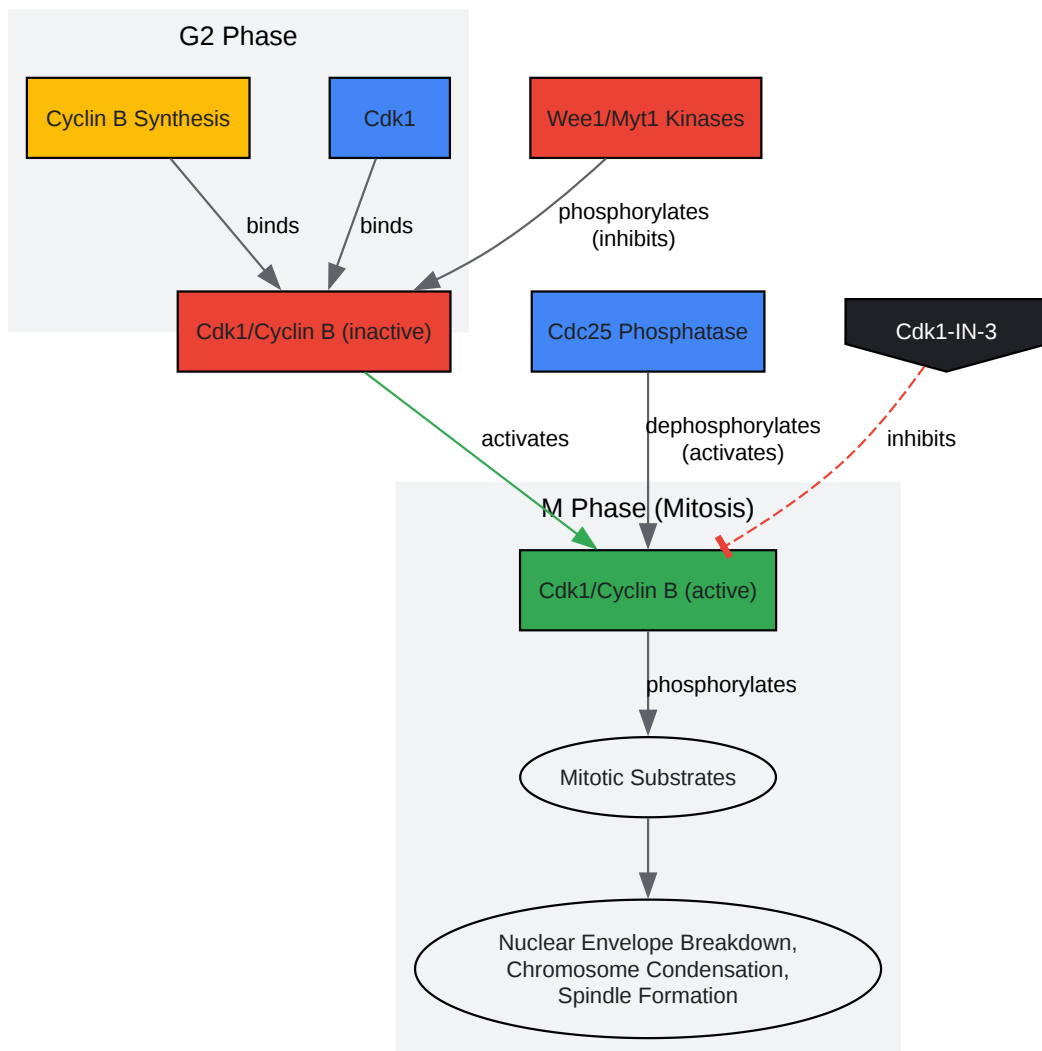
Target	IC50 (nM)	Notes
Cdk1/cyclin B	0.6	High Potency
Cdk2/cyclin A	0.5	High Potency
VEGFR2	32	~60-fold less potent
GSK-3 $\beta$	140	~280-fold less potent

Data sourced from multiple vendors including Sigma-Aldrich and Cayman Chemical.[\[2\]](#)[\[3\]](#)

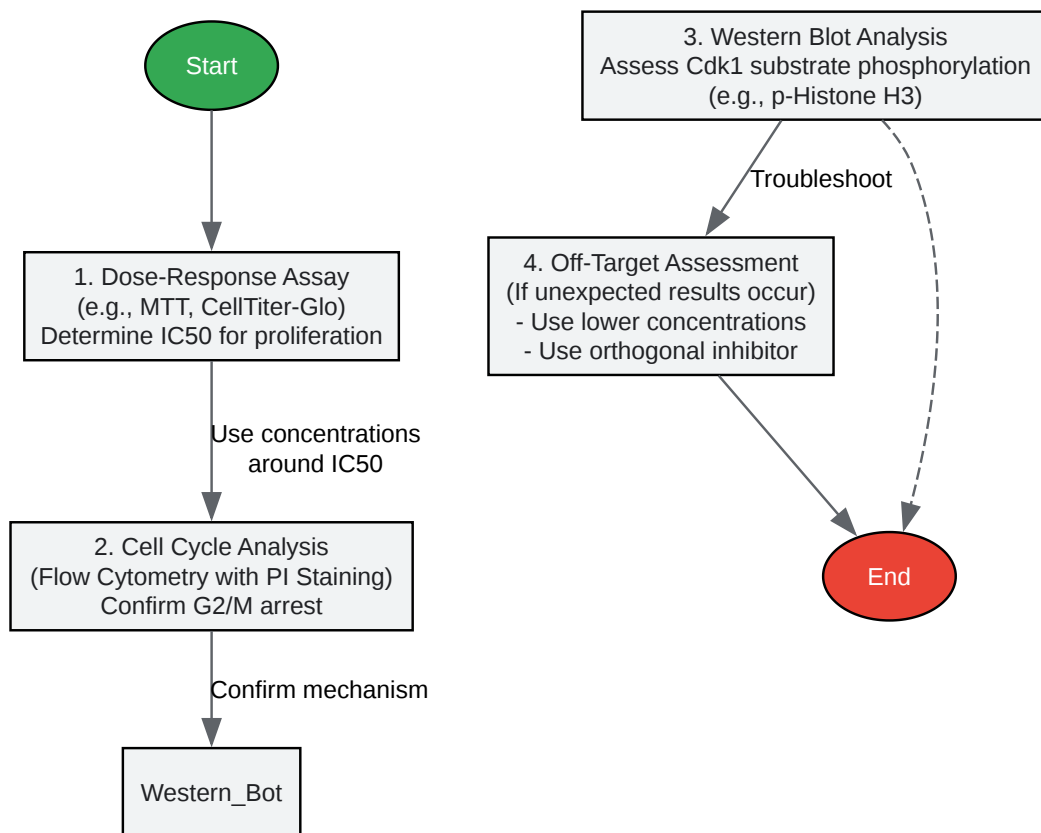
## Cdk1 Signaling Pathway and Inhibition

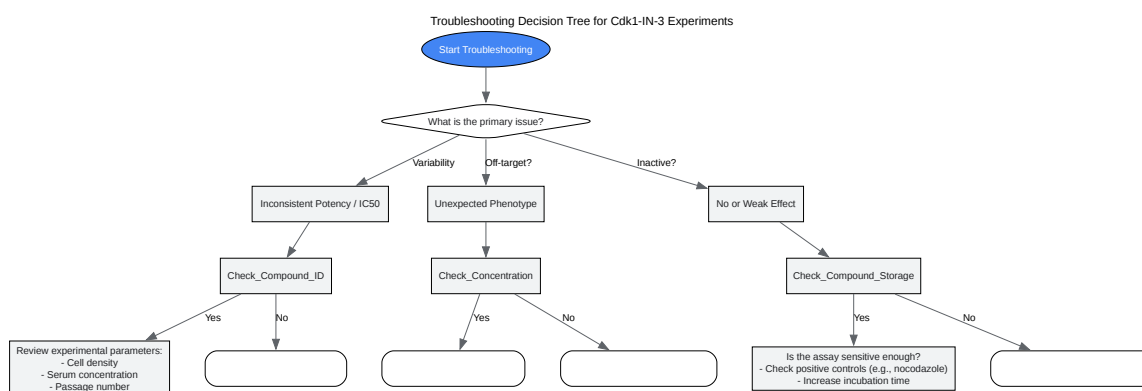
The following diagram illustrates the central role of Cdk1 in the G2/M transition of the cell cycle and the point of inhibition by **Cdk1-IN-3**.

## Cdk1 Signaling Pathway in G2/M Transition



## Workflow for Cdk1 Inhibitor Characterization





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## References

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